9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Description
This tricyclic xanthine derivative features a pyrimido[2,1-f]purine-2,4-dione core with a 2-bromoethyl substituent at the N-9 position and methyl groups at N-1 and N-3 (Fig. 1). It serves as a key intermediate in synthesizing ethenyl-substituted derivatives via dehydrohalogenation using ethanolic potassium hydroxide . Structural confirmation relies on UV (λmax ~300 nm, typical of 8-aminoxanthines), IR (xanthine-characteristic bands), and $^1$H NMR spectroscopy . The bromoethyl moiety enhances reactivity, enabling further functionalization for pharmacological optimization.
Properties
IUPAC Name |
9-(2-bromoethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-6-3-5-17(7-4-13)11(18)14-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZTQFUCEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379737 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137881-71-1 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine. Xanthine and its derivatives have been shown to interact with various targets, including adenosine receptors and monoamine oxidases. These targets play crucial roles in numerous physiological processes, such as neurotransmission, inflammation, and immune responses.
Mode of Action
The interaction of this compound with its targets can lead to various changes in cellular functions. For instance, by acting as an antagonist at adenosine receptors, it can inhibit the actions of adenosine, a neurotransmitter that has various effects including promoting sleep and relaxation. Additionally, by inhibiting monoamine oxidases, it can increase the levels of monoamine neurotransmitters, which can have various effects such as enhancing mood and increasing alertness.
Biochemical Pathways
The compound can affect various biochemical pathways due to its interactions with its targets. For example, by inhibiting monoamine oxidases, it can affect the metabolism of monoamine neurotransmitters, leading to their increased levels. Additionally, by acting as an antagonist at adenosine receptors, it can affect various signaling pathways mediated by these receptors.
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, by increasing the levels of monoamine neurotransmitters, it can enhance synaptic transmission, which can lead to various effects such as improved mood and increased alertness. Additionally, by inhibiting the actions of adenosine, it can lead to increased wakefulness and decreased inflammation.
Biochemical Analysis
Biochemical Properties
It is known that purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, some purine derivatives have been found to have affinity towards serotonin receptor and phosphodiesterase inhibitor activity.
Cellular Effects
Purine derivatives have been reported to show different pharmacological actions in respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach etc.
Biological Activity
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione (CAS No. 137881-71-1) is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a purine base modified with a bromoethyl group and two methyl groups. The presence of the bromoethyl moiety is significant for its biological activity as it can participate in nucleophilic substitution reactions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For example:
- Mechanism of Action : The compound may inhibit DNA synthesis by interfering with purine metabolism. This disruption can lead to apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7) by inducing cell cycle arrest and apoptosis.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties:
- Inhibition of Viral Replication : Research indicates that similar purine derivatives can inhibit the replication of certain viruses by interfering with nucleotide synthesis.
- Case Studies : In vitro assays have demonstrated that certain derivatives can reduce viral load in infected cell cultures.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in nucleotide metabolism:
- Xanthine Oxidase Inhibition : This enzyme plays a crucial role in purine degradation. Inhibition of xanthine oxidase can lead to decreased uric acid production and may be beneficial in conditions like gout.
- Research Findings : Studies have shown that related compounds can effectively inhibit xanthine oxidase activity in vitro.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Substituent Variations at the N-9 Position
The N-9 position is critical for modulating biological activity. Comparative data for selected analogues are summarized in Table 1.
Table 1: Substituent Effects at N-9 Position
Key Findings :
Modifications in the Tricyclic Core
Structural diversity arises from variations in the heterocyclic ring system (Table 2).
Key Findings :
- Pyrido vs. pyrimido scaffolds: Pyrido derivatives (e.g., compound 1) exhibit higher adenosine A3 receptor selectivity due to ring expansion .
- Imidazo-purine hybrids: Demonstrate superior serotonin transporter (SERT) inhibition compared to non-purine imidazolidines, emphasizing the purine core’s role in receptor interactions .
Substituent Position and Receptor Selectivity
The position of substituents (N-9 vs. C-7/C-8) significantly influences receptor targeting (Table 3).
Table 3: Substituent Position and Pharmacological Outcomes
Key Findings :
Physicochemical and Pharmacokinetic Comparisons
The bromoethyl group in the target compound increases molecular weight (MW = 384.2 g/mol) and lipophilicity (clogP ~2.5) compared to analogues with smaller substituents (e.g., methyl or hydroxyethyl). Hydrophobic aryl/benzyl groups (e.g., 3-chlorophenyl, MW = 345.8 g/mol, clogP = 2.3 ) enhance blood-brain barrier penetration, favoring CNS applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
